molecular formula C10H8N2O4 B13182487 6-nitro-1H-indol-3-yl acetate

6-nitro-1H-indol-3-yl acetate

Cat. No.: B13182487
M. Wt: 220.18 g/mol
InChI Key: SHCXXBYOULUHJF-UHFFFAOYSA-N
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Description

6-nitro-1H-indol-3-yl acetate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their importance in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-1H-indol-3-yl acetate typically involves the nitration of 1H-indole followed by acetylation. One common method includes the nitration of 1H-indole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-1H-indole is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-nitro-1H-indol-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The acetate group can be hydrolyzed to yield 6-nitro-1H-indole-3-ol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 6-amino-1H-indol-3-yl acetate.

    Hydrolysis: 6-nitro-1H-indole-3-ol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

6-nitro-1H-indol-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-1H-indol-3-yl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-acetic acid: A plant hormone involved in growth regulation.

    6-nitro-1H-indole: Lacks the acetate group but shares the nitro substitution.

    1H-indole-3-carbaldehyde: An important intermediate in the synthesis of various indole derivatives.

Uniqueness

6-nitro-1H-indol-3-yl acetate is unique due to the presence of both the nitro and acetate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

(6-nitro-1H-indol-3-yl) acetate

InChI

InChI=1S/C10H8N2O4/c1-6(13)16-10-5-11-9-4-7(12(14)15)2-3-8(9)10/h2-5,11H,1H3

InChI Key

SHCXXBYOULUHJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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